molecular formula C12H14N2 B8738313 Ethyl[(quinolin-2-yl)methyl]amine

Ethyl[(quinolin-2-yl)methyl]amine

Cat. No.: B8738313
M. Wt: 186.25 g/mol
InChI Key: TUVXQSIEJCHGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[(quinolin-2-yl)methyl]amine (CAS 680591-03-1) is a nitrogen-donor ligand with the molecular formula C 12 H 14 N 2 and a molecular weight of 186.25 g/mol . This compound serves as a versatile chemical building block in research, particularly in the synthesis of more complex tripodal tetraamine ligands . Such ligands, which incorporate mixed quinoline and pyridyl moieties, are of significant interest in coordination chemistry for constructing transition metal complexes with Mn(II), Cu(II), Zn(II), and other metals . The primary research value of this compound lies in its role as a precursor for advanced ligand systems . These systems are studied for their structural diversity and interesting properties in metal complexes, which can exhibit various coordination geometries . The quinoline moiety is a key feature, contributing to the ligand's electronic properties and metal-binding capabilities. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-(quinolin-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H14N2/c1-2-13-9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8,13H,2,9H2,1H3

InChI Key

TUVXQSIEJCHGFW-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key compounds structurally related to Ethyl[(quinolin-2-yl)methyl]amine:

Compound Name Molecular Formula Key Substituents Key References
This compound (Hypothetical) C₁₂H₁₄N₂ Ethylamine at quinolin-2-yl methyl N/A
6-Ethyl-2-methylquinolin-4-amine C₁₂H₁₄N₂ Ethyl at C6, methyl at C2
7-{2-[(3-Fluorobenzyl)amino]ethyl}quinolin-2-amine C₁₈H₁₈FN₃ Fluorobenzyl-ethylamine at C7
Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine C₁₉H₂₀N₂ Quinolin-5-yl-phenylpropyl-methylamine
6-Chloro-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-2-[3-(quinolin-2-yl)propoxy]pyrimidin-4-amine C₂₃H₂₄ClN₅OS Quinolin-2-ylpropoxy-pyrimidine-thiazole

Key Observations :

  • Substitution Position: The placement of alkyl or aryl groups on the quinoline scaffold significantly influences electronic properties and bioactivity. For example, ethyl or methyl groups at C2 or C6 (as in ) enhance lipophilicity, whereas fluorobenzyl groups () introduce polar interactions.
  • Hybrid Structures: Compounds like combine quinoline with pyrimidine and thiazole moieties, expanding applications in kinase inhibition or catalysis.

Physicochemical Properties

Property This compound (Predicted) 6-Ethyl-2-methylquinolin-4-amine 7-{2-[(3-Fluorobenzyl)amino]ethyl}quinolin-2-amine
Molecular Weight (g/mol) 186.26 186.26 303.35
LogP (Lipophilicity) ~2.5 (moderate) ~3.0 (higher) ~2.8 (moderate)
Solubility Low in water, soluble in DMSO/ethanol Similar Improved due to fluorobenzyl group

Notes:

  • Fluorine substituents () enhance metabolic stability and membrane permeability.
  • Bulkier groups (e.g., thiazole in ) reduce solubility but improve target specificity.

Preparation Methods

Reaction Mechanism and Conditions

Quinoline-2-carbaldehyde reacts with ethylamine in a polar aprotic solvent such as methanol or ethanol, forming an imine via nucleophilic addition. The reduction step typically employs sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using Pd/C or Raney nickel. For example, hydrogenation at 50–60 psi H₂ in methanol achieves quantitative conversion within 12 hours.

Yield Optimization

Yields depend on the stoichiometry of ethylamine and the choice of reducing agent. Excess ethylamine (2–3 equivalents) minimizes side products like tertiary amines. Sodium cyanoborohydride, selective for imine reduction in the presence of aldehydes, affords yields exceeding 80%.

Alkylation of 2-Aminomethylquinoline

Alkylation of 2-aminomethylquinoline with ethyl halides or sulfates introduces the ethyl group to the primary amine. This method requires careful control to prevent over-alkylation.

Halide-Based Alkylation

Reacting 2-aminomethylquinoline with ethyl bromide in the presence of a base like potassium carbonate generates this compound. Polar solvents such as dimethylformamide (DMF) enhance reactivity, but competing elimination reactions may reduce yields. A 65% yield is achievable with a 1:1.2 molar ratio of amine to alkylating agent.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables ethyl group transfer under mild conditions. This method avoids strong bases but requires stoichiometric reagents, limiting scalability.

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of 2-(cyanomethyl)quinoline derivatives offers a high-yielding pathway to this compound. This approach mirrors the synthesis of 2-aminomethylquinoline from 2-cyanoquinoline, as demonstrated in industrial settings.

Reaction Setup

2-(Cyanomethyl)quinoline undergoes hydrogenation at 3–5 atm H₂ using 5% Pd/C in acetic acid. The reaction completes within 4–6 hours, yielding 85–90% of the primary amine, which is subsequently ethylated via alkylation.

Challenges and Solutions

Over-reduction to tertiary amines is mitigated by using acidic conditions and controlled hydrogen pressure. Post-reduction purification via distillation or crystallization ensures high purity.

Metal-Free Amination Approaches

Recent advances emphasize metal-free methodologies to reduce costs and environmental impact. A patent by US10745357B2 details the use of alcohol solvents and inorganic bases for quinoline-2-yl-phenylamine synthesis, adaptable to this compound.

Solvent Effects

Methanol and ethanol facilitate nucleophilic substitution without metal catalysts. Reactions in pure 4-(trifluoromethoxy)aniline achieve 95% conversion within 8 hours, suggesting similar efficacy for ethylamine.

Base Selection

Potassium carbonate or sodium hydroxide deprotonates the amine, enhancing nucleophilicity. Heterogeneous bases simplify post-reaction filtration.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
Reductive Amination80–90NaBH3CN, MeOH, 25°CHigh selectivityCost of borohydride reagents
Alkylation60–70K2CO3, DMF, 80°CScalabilityOver-alkylation side products
Catalytic Hydrogenation85–90Pd/C, H₂ (3 atm), AcOHIndustrial applicabilityRequires high-pressure equipment
Metal-Free70–80MeOH, K2CO3, refluxEnvironmentally friendlyLonger reaction times

Industrial and Environmental Considerations

Large-scale production prioritizes catalytic hydrogenation for its robustness, though metal-free methods gain traction due to regulatory pressures. Solvent recovery systems and continuous-flow reactors improve sustainability, reducing waste by 30–40% compared to batch processes .

Q & A

Q. What are the standard synthetic routes for Ethyl[(quinolin-2-yl)methyl]amine, and how can reaction conditions be optimized?

this compound is typically synthesized via alkylation of quinoline-2-amine derivatives with ethyl halides or through reductive amination of quinoline-2-carbaldehyde with ethylamine. Key steps include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve alkylation efficiency .
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates .
  • Purity validation : Post-synthesis, use NMR (¹H/¹³C) and elemental analysis to confirm structure and purity .

Q. How can structural characterization of this compound be performed to ensure accuracy?

Employ a multi-technique approach:

  • Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming the quinoline-ethylamine linkage .
  • Mass spectrometry (EI-MS) verifies molecular weight (e.g., m/z 200.28 for C₁₂H₁₄N₂) .
  • IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Work under fume hoods to prevent inhalation of toxic vapors during synthesis .
  • Store in airtight containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The quinoline moiety’s π-π stacking with aromatic residues in active sites is a key focus .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with activity trends .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 indicates moderate blood-brain barrier penetration) .

Q. What strategies resolve contradictions in spectral data during structural analysis?

  • Cross-validate techniques : For example, NMR chemical shift discrepancies (e.g., δ 7.2–8.5 ppm for quinoline protons) can be clarified via X-ray crystallography .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotameric ethylamine groups) by analyzing temperature-dependent spectra .
  • High-resolution MS : Distinguish isotopic patterns to confirm molecular formula .

Q. How can structure-activity relationships (SARs) guide the design of this compound analogs?

  • Modify the ethyl group : Introduce fluorinated ethyl chains to enhance metabolic stability (e.g., CF₃ substitution reduces CYP450-mediated oxidation) .
  • Quinoline substitution : 6-Fluoro or 8-nitro groups improve antimicrobial activity by increasing electrophilicity .
  • Amine functionalization : Replace ethyl with cyclohexyl to study steric effects on target binding .

Q. What experimental approaches validate the mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., monoamine oxidases) using fluorometric methods .
  • Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C-ethyl group) to track intracellular accumulation .
  • Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant protein interactions .

Methodological Considerations

Q. How to address low yields in this compound synthesis?

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of ethylamine to quinoline precursor to minimize side reactions .
  • Purification techniques : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from byproducts .

Q. What analytical methods detect impurities in this compound batches?

  • HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to separate and quantify impurities at 254 nm .
  • TLC monitoring : Track reaction progress using silica plates and UV visualization .

Q. How to design in vivo studies for this compound’s pharmacokinetics?

  • Dose-ranging studies : Administer 10–100 mg/kg orally to establish bioavailability .
  • Plasma sampling : Collect at intervals (0.5–24 hrs) and analyze via LC-MS/MS for half-life determination .

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